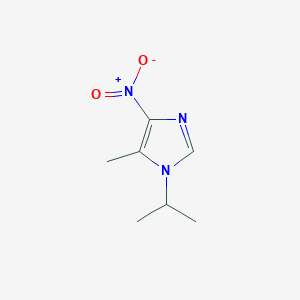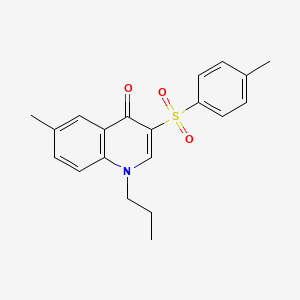![molecular formula C22H28N2OS B2937585 N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide CAS No. 2415514-33-7](/img/structure/B2937585.png)
N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique chemical structure and its ability to interact with biological systems in a specific manner. In
Wirkmechanismus
The mechanism of action of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide involves its ability to bind to specific biological targets, such as enzymes and receptors. This binding leads to a change in the activity of these targets, which can result in a range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. These include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways. These effects can have a significant impact on various biological processes, including metabolism, cellular growth and differentiation, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide in lab experiments is its potent activity against a range of biological targets. This makes it a valuable tool for studying various biological processes and for drug discovery and development. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide. One area of interest is the development of new drugs based on this compound. Another area of research is the study of its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis method of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide involves the reaction of naphthalene-1-carboxylic acid with thian-4-ylamine and piperidine in the presence of a coupling reagent. The resulting product is then purified using various chromatographic techniques to obtain a pure form of the compound.
Wissenschaftliche Forschungsanwendungen
N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use in drug discovery and development. This compound has been shown to exhibit potent activity against a range of biological targets, including enzymes and receptors, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c25-22(21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-8-12-24(13-9-17)19-10-14-26-15-11-19/h1-7,17,19H,8-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQINHWQEOPABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2937502.png)




![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2937511.png)
![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2937513.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2937517.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2937518.png)

![1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2937520.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-5-(dimethylamino)pentanamide](/img/structure/B2937523.png)
